molecular formula C19H16BrN5O B3000347 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine CAS No. 339026-08-3

4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine

Cat. No.: B3000347
CAS No.: 339026-08-3
M. Wt: 410.275
InChI Key: XEDWDGZSHCGMDK-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a complex organic compound with the molecular formula C19H16BrN5O. It is a member of the triazoloquinazoline family, which is known for its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

The primary target of 3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is believed to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .

Mode of Action

The compound interacts with its target by binding to the active site of PCAF . This interaction can inhibit the enzymatic activity of PCAF, leading to changes in gene expression . The exact nature of these changes would depend on the specific genes affected by PCAF inhibition.

Biochemical Pathways

The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that is crucial for the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, potentially affecting a wide range of biochemical pathways.

Result of Action

The result of the compound’s action would be changes in the expression of various genes due to the inhibition of PCAF . These changes could have a wide range of effects at the molecular and cellular levels, depending on the specific genes affected.

Future Directions

The future directions for these compounds could involve further exploration of their anticancer activity, given their potential as PCAF inhibitors . Additionally, their fluorescent properties suggest potential applications in the field of fluorescence imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves the oxidative cyclization of corresponding hydrazones with bromine in glacial acetic acid at room temperature . This method ensures the formation of the triazoloquinazoline core structure with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.

    4-(4-Bromophenyl)-thiazol-2-amine: Exhibits antifungal and anticancer activities.

Uniqueness

4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is unique due to its specific triazoloquinazoline core structure, which provides a distinct set of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O/c20-14-7-5-13(6-8-14)17-22-23-18-15-3-1-2-4-16(15)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDWDGZSHCGMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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